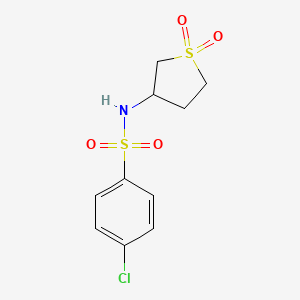

4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide

説明

特性

IUPAC Name |

4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S2/c11-8-1-3-10(4-2-8)18(15,16)12-9-5-6-17(13,14)7-9/h1-4,9,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXFKTYWGFDGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Chlorosulfonation Reaction

Chlorobenzene reacts with chlorosulfonic acid (ClSO₃H) in a 1:4 molar ratio at 60–80°C to yield 4-chlorobenzenesulfonyl chloride. Excess chlorosulfonic acid ensures complete conversion, though this raises environmental and economic concerns.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 60–80°C |

| Molar Ratio (ClSO₃H : C₆H₅Cl) | 4:1 |

| Yield | 70–80% |

This method, while effective, generates stoichiometric amounts of HCl, necessitating robust venting systems. Alternative approaches, such as using sodium 4-chlorobenzenesulfonate, have been explored but are less common due to intermediate isolation challenges.

Formation of 4-Chloro-N-(1,1-Dioxothiolan-3-yl)Benzenesulfonamide

The final step involves coupling 4-chlorobenzenesulfonyl chloride with 1,1-dioxothiolan-3-amine. This reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur atom in the sulfonyl chloride.

Standard Reaction Protocol

Reagents:

- 4-Chlorobenzenesulfonyl chloride (1.0 equiv)

- 1,1-Dioxothiolan-3-amine (1.1 equiv)

- Base (e.g., triethylamine, pyridine; 2.0 equiv)

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

Optimization Insights:

Alternative Amine Activation Strategies

In cases where 1,1-dioxothiolan-3-amine is moisture-sensitive, pre-activation with trimethylsilyl chloride (TMSCl) or use of Schlenk techniques may improve yields. Patent literature highlights analogous protocols for structurally related sulfonamides, achieving yields >75% under inert atmospheres.

Mechanistic and Kinetic Considerations

The reaction mechanism involves two key steps:

- Nucleophilic Attack: The amine’s lone pair attacks the sulfonyl sulfur, forming a tetrahedral intermediate.

- Proton Transfer and Departure: The base deprotonates the intermediate, expelling chloride and forming the sulfonamide bond.

Rate-Limiting Factors:

- Amine Basicity: Higher basicity accelerates nucleophilic attack but may promote side reactions.

- Steric Hindrance: The 1,1-dioxothiolan ring introduces moderate steric effects, necessitating prolonged reaction times compared to linear amines.

Industrial and Environmental Implications

Large-scale synthesis requires addressing:

- HCl Management: Capturing and recycling HCl reduces waste.

- Solvent Recovery: DCM and THF are energy-intensive to reclaim, prompting exploration of greener solvents (e.g., 2-MeTHF).

化学反応の分析

Types of Reactions

4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfenic and sulfinic acids as metabolites.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions and nucleophiles such as amines for substitution reactions. Typical conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various sulfonamide derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .

科学的研究の応用

4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is utilized in antimicrobial assays to evaluate its effectiveness against various microorganisms.

Medicine: Research has shown its potential anticancer activity, particularly in inducing apoptosis in cancer cells.

Industry: It is employed in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity and biological properties.

作用機序

The mechanism by which 4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide exerts its effects involves the inhibition of specific enzymes such as carbonic anhydrase IX (CA IX). This inhibition disrupts the pH regulation in tumor cells, leading to apoptosis and reduced cell proliferation . The compound’s ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for anticancer therapy.

類似化合物との比較

Similar Compounds

2-alkythio-4-chloro-N-(imino-heteroaryl)methylbenzenesulfonamide: Known for its anticancer activity.

4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamide: Exhibits potential anticancer properties.

Uniqueness

4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide stands out due to its unique dioxothiolan ring, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other sulfonamide derivatives and contributes to its diverse applications in scientific research and industry.

生物活性

4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide is a synthetic compound that belongs to the class of sulfonamides. Its unique structure, featuring a chloro substituent on a benzene ring and a thiolane moiety with dioxo functionality, suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound can be represented as follows:

Key Features:

- Sulfonamide Group: Known for antibacterial properties.

- Chloro Substituent: May enhance biological activity through increased reactivity.

- Dioxothiolan Moiety: Potentially influences interaction with biological targets.

Anticancer Activity

Recent studies suggest that 4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide may also exhibit anticancer properties. Research indicates that it can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Case Study: Induction of Apoptosis

In vitro assays demonstrated that treatment with this compound resulted in significant apoptosis in human cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

The biological activity of 4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity: Similar sulfonamides inhibit dihydropteroate synthase, crucial for folic acid synthesis in bacteria.

- Apoptosis Induction: The compound may activate intrinsic pathways leading to apoptosis in cancer cells.

Research Findings

A comprehensive review of literature reveals that while direct studies on this specific compound are sparse, related compounds have shown promising results in both antimicrobial and anticancer assays.

Table 2: Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Assays | Exhibited significant inhibition of bacterial growth at varying concentrations. |

| Cancer Cell Studies | Induced apoptosis in multiple cancer cell lines through caspase activation. |

Q & A

Basic Research Question

- HPLC-DAD/MS : Quantifies impurities (e.g., des-chloro byproducts) with a C18 column (acetonitrile/water gradient).

- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C).

- Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation pathways (e.g., sulfonamide hydrolysis) via LC-MS .

How can computational modeling predict its pharmacokinetic properties?

Advanced Research Question

- ADMET Prediction : Use SwissADME to estimate logP (∼2.5), aqueous solubility (<0.1 mg/mL), and CYP450 inhibition.

- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1BM0) to predict plasma half-life.

- Metabolite identification : Dock with UDP-glucuronosyltransferases (UGT1A1/1A9) using AutoDock Vina .

What strategies address low reproducibility in biological assays?

Advanced Research Question

- Standardize cell lines : Use STR profiling to confirm identity (e.g., HeLa, MDA-MB-231).

- Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity.

- Dose-response normalization : Calculate IC50 values using GraphPad Prism (four-parameter logistic model). Contradictions may arise from batch-to-batch compound variability, necessitating HPLC-UV purity rechecks .

How is crystallographic data validated for publication?

Advanced Research Question

- R-factor analysis : Acceptable R1 < 5% for high-resolution datasets.

- PLATON checks: Validate for missed symmetry, solvent accessibility, and hydrogen-bonding networks.

- CIF validation : Use checkCIF/IFT to ensure compliance with IUCr standards. Discrepancies in thermal ellipsoids require anisotropic refinement .

What structural modifications enhance selectivity for cancer targets?

Advanced Research Question

- Bioisosteric replacement : Substitute the chloro group with trifluoromethyl to improve membrane permeability.

- Heterocyclic appendages : Introduce pyridyl or triazolo groups (e.g., [1,2,4]triazolo[4,3-a]pyridine) to engage π-π stacking in kinase binding pockets.

- Prodrug strategies : Mask the sulfonamide as a tert-butyl carbamate for tumor-specific activation .

How are conflicting results in enzyme inhibition studies resolved?

Advanced Research Question

- Kinetic assays : Distinguish competitive vs. non-competitive inhibition via Lineweaver-Burk plots.

- Crystallographic docking : Resolve binding poses using PHENIX or CCP4 .

- Orthogonal validation : Confirm activity with isothermal titration calorimetry (ITC) for ΔH/ΔS measurements. Contradictions may arise from assay pH (carbonic anhydrase activity peaks at pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。